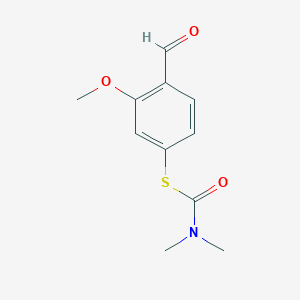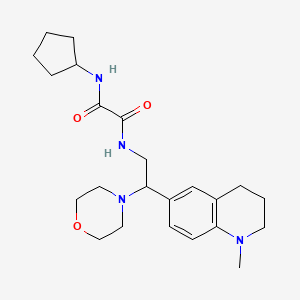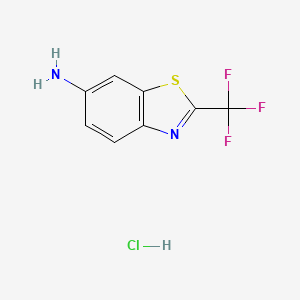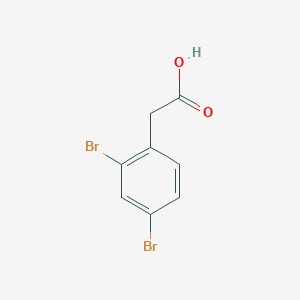
S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate, also known as FMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMTC is a thioester, which means that it contains a sulfur atom bonded to a carbonyl group. This compound has shown promising results in several studies and has been extensively investigated for its potential uses in medicinal chemistry, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Research on similar compounds has led to the synthesis of diverse heterocyclic structures with significant bioactivity. For instance, the study of Schiff base derivatives has revealed potent antileishmanial, antiurease, antibacterial, and antifungal activities. These compounds demonstrate the potential for developing new chemotherapeutics (Shujah et al., 2013). Another research effort focused on the microwave-assisted synthesis of compounds containing Schiff base structures showed promising antibacterial and anti-inflammatory activities (Chavan & Hosamani, 2018).
Environmental Bioremediation
The degradation pathways of organophosphorus insecticides by specific bacterial strains highlight the environmental applications of structurally related compounds. These pathways involve sequential hydrolysis and oxidation steps, revealing the complex biochemistry involved in bioremediation processes (Li et al., 2010).
Antimicrobial Activities
Several studies have synthesized novel derivatives with varied functional groups to explore their antimicrobial potential. For example, the synthesis of 1,3,4-thiadiazole derivatives of a similar methoxyphenyl compound exhibited significant antimicrobial activities, demonstrating the utility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Material Science and Catalysis
Compounds with methoxyphenyl groups have also found applications in material science and catalysis. The development of water-soluble tetrazolium salts for NADH indication and cell viability assays is one such example, showcasing the versatility of these compounds in biochemical and medical research (Ishiyama et al., 1997).
Direcciones Futuras
The future directions for the study of “S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in related compounds for their potential as anticancer agents , this compound could also be studied in this context.
Propiedades
IUPAC Name |
S-(4-formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(14)16-9-5-4-8(7-13)10(6-9)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIITATYOOHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)





![3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2979428.png)
![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)